5'-Deoxyxanthosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123372-15-6 |
|---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O5/c1-3-5(15)6(16)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H3,(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
VKYHXDQOZGKJIN-UUOKFMHZSA-N |
SMILES |
CC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
Other CAS No. |
123372-15-6 |
Synonyms |
5'-deoxyxanthosine |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Transformations of 5 Deoxyxanthosine
Mechanisms of 5'-Deoxyxanthosine Formation
The creation of this compound within a cellular environment is a multi-faceted process, stemming from both spontaneous chemical decay and enzyme-facilitated reactions, as well as damage induced by reactive nitrogen species.
Spontaneous and Enzymatic Deamination of Guanine (B1146940) and Deoxyguanosine
Spontaneous hydrolytic deamination is a constant threat to the integrity of the genetic code. nih.govscienceinschool.org In this process, the exocyclic amino group of a nucleobase is replaced by a hydroxyl group. scienceinschool.org While cytosine deamination is the most frequent spontaneous deamination event in DNA, guanine also undergoes this process, albeit at a much slower rate, to form xanthine (B1682287). nih.govnih.govwikipedia.org The deamination of the deoxyguanosine residue in DNA results in the formation of 2'-deoxyxanthosine (B1596513). researchgate.net The rate of hydrolytic deamination in DNA follows the order: 5-methylcytosine (B146107) > cytosine > adenine (B156593) > guanine. nih.gov Despite its slower rate compared to cytosine, the continuous nature of spontaneous hydrolysis makes it a relevant source of deoxyxanthosine in the genome over long periods. nih.gov
While spontaneous deamination is a significant pathway, enzymatic activities can also lead to the formation of xanthine derivatives. For instance, guanosine (B1672433) deaminase has been shown to catalyze the deamination of guanosine and has also been observed to act on 2'-deoxyguanosine (B1662781), producing 2'-deoxyxanthosine. tandfonline.com Such enzymes are involved in purine (B94841) metabolism and can inadvertently contribute to the formation of non-standard nucleosides. tandfonline.commit.edu
Reactive Nitrogen Species (RNS)-Mediated Deamination Pathways
Reactive nitrogen species (RNS) are highly reactive molecules that can cause damage to various cellular components, including DNA. nih.gov They are a significant source of deoxyxanthosine through the deamination of guanine.
Nitric oxide (NO), a key signaling molecule in various physiological processes, can also be a potent mutagen. In the presence of oxygen, NO undergoes autoxidation to form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent. nih.govresearchgate.net This species can directly attack the primary amine groups on DNA bases, leading to deamination. nih.govresearchgate.net
The reaction of N₂O₃ with the guanine moiety in DNA results in the formation of two primary deamination products: xanthine and oxanine. researchgate.netresearchgate.netoup.com Studies have shown that upon exposure to NO, xanthine is a major product, and its formation can be significantly increased. nih.govresearchgate.net For instance, in human lymphoblastoid TK6 cells exposed to NO, the levels of xanthine and hypoxanthine (B114508) (from adenine deamination) increased approximately 40-fold compared to untreated cells. nih.gov Research indicates that in NO-induced deamination, xanthine formation can occur at twice the rate of uracil (B121893) formation (from cytosine deamination). nih.govresearchgate.net The structure of the DNA also influences the rate of deamination, with single-stranded DNA being more susceptible than double-stranded DNA, where Watson-Crick base pairing offers protection. nih.govresearchgate.net
| Deamination Product | Precursor Base | Inducing Agent | Significance |
| This compound | Deoxyguanosine | Spontaneous Hydrolysis, Nitric Oxide, Nitrous Acid | A major product of guanine deamination, can lead to mutations. nih.govresearchgate.netresearchgate.net |
| Oxanine | Guanine | Nitric Oxide, Nitrous Acid | A secondary product of guanine deamination with cytotoxic potential. researchgate.netresearchgate.net |
| Uracil | Cytosine | Spontaneous Hydrolysis, Nitric Oxide, Nitrous Acid | A common deamination product leading to C→T transitions. scienceinschool.orgnih.gov |
| Hypoxanthine | Adenine | Spontaneous Hydrolysis, Nitric Oxide, Nitrous Acid | Results from adenine deamination, promoting A→G mutations. nih.govresearchgate.net |
Nitrous acid (HNO₂) and its intermediates are also potent deaminating agents. researchgate.net Similar to nitric oxide, nitrous acid can lead to the formation of the nitrosating agent N₂O₃, which then deaminates guanine to form xanthine. researchgate.netclemson.edu The mechanism is believed to involve the formation of an unstable N-nitroso intermediate. clemson.edu Guanine is particularly susceptible to deamination by nitrous acid compared to other DNA bases. researchgate.net The reaction of nitrous acid with guanine yields both xanthine and oxanine, with xanthine being the major product. researchgate.net
Nitric Oxide (NO) Exposure and Deamination Products in DNA
Metabolic Interconversions and Cellular Fates
Once formed, this compound, particularly in its phosphorylated form, can be acted upon by cellular enzymes, leading to further biochemical transformations.
Enzymatic Conversion of 2'-Deoxyxanthosine 5'-Monophosphate (dXMP) to Deoxyisoguanosine Monophosphate (dBMP)
A notable metabolic fate of 2'-deoxyxanthosine 5'-monophosphate (dXMP) is its enzymatic conversion to deoxyisoguanosine monophosphate (dBMP). illinois.eduresearchgate.net This transformation is catalyzed by a two-step enzymatic reaction involving the bacteriophage enzyme PurZ and the bacterial enzyme PurB. illinois.eduresearchgate.netzhangyanlab.org
The process is analogous to a step in the biosynthesis of 2-amino-deoxyadenosine (dZ), an alternative base found in some bacteriophages. illinois.edu PurZ, which is a homolog of adenylosuccinate synthetase (PurA), catalyzes the condensation of dXMP with L-aspartate in an ATP-dependent manner to form an intermediate. illinois.edu Subsequently, PurB, an adenylosuccinate lyase, removes the succinyl group to yield deoxyisoguanosine monophosphate (dBMP). illinois.eduresearchgate.net This pathway highlights a mechanism by which a DNA lesion can be converted into a precursor for an unnatural base pair, which has implications for synthetic biology and the expansion of the genetic alphabet. illinois.eduresearchgate.netzhangyanlab.org
| Enzyme | Function | Substrate | Product | Cofactor/Dependency |
| PurZ | Condensation with L-aspartate | 2'-Deoxyxanthosine 5'-monophosphate (dXMP) | Intermediate for dBMP synthesis | ATP, L-Aspartate |
| PurB | De-succinylation | Intermediate from PurZ reaction | Deoxyisoguanosine monophosphate (dBMP) |
Enzymology of this compound Metabolism
Enzymes Involved in Deamination Processes (e.g., Nitric Oxide Synthase Pathways)
The deamination of deoxyguanosine to form this compound is not directly catalyzed by a single enzyme but is often the result of chemical modification by reactive nitrogen species. These reactive species are themselves products of enzymatic pathways.
A primary example is the Nitric Oxide Synthase (NOS) pathway. The enzyme Nitric Oxide Synthase catalyzes the production of nitric oxide (NO) from the amino acid L-arginine. nih.govfishersci.atfishersci.ca This reaction is a vital signaling pathway in various physiological processes. nih.govfishersci.at However, the nitric oxide produced can react with other molecules to form nitrous acid, a potent deaminating agent that can modify DNA bases, including the conversion of guanine residues in DNA to xanthine, thereby forming this compound. nih.govmit.edu
| Reactant | Enzyme | Product(s) | Role in this compound Formation |
| L-arginine | Nitric Oxide Synthase (NOS) | Nitric Oxide, L-citrulline nih.govfishersci.atwikipedia.org | Produces the precursor to the deaminating agent. |
| Deoxyguanosine | (Non-enzymatic via Nitric Oxide/Nitrous Acid) | This compound | The deamination product. nih.govmit.edu |
Substrate Specificity and Kinetic Studies of Purine-Modifying Enzymes
The enzymes that interact with this compound exhibit distinct specificities and efficiencies.
Endonuclease V: Human endonuclease V can excise deoxyxanthosine from DNA, but its activity is considered minor compared to its primary function on deoxyinosine lesions. nih.gov The efficiency of this repair is relatively low, ranging from approximately 1% to 4% depending on the structure of the DNA at the lesion site. nih.gov In contrast, bacterial Endonuclease V enzymes demonstrate broader and more efficient activity on deoxyxanthosine lesions. nih.gov
DNA Polymerases: The processing of a xanthine lesion during DNA replication varies significantly among different polymerases.
Eukaryotic DNA polymerase α frequently misincorporates thymine (B56734) (dTMP) opposite a xanthine base. portlandpress.com
Mammalian DNA polymerase β is capable of bypassing the xanthine lesion with accuracy. portlandpress.com
Translesion synthesis (TLS) polymerases, such as pol η and pol κ , also show a preference for incorporating thymine opposite the xanthine lesion. portlandpress.com
Kinetic studies have also highlighted the chemical instability of this nucleoside. The rate of acid-catalyzed hydrolysis of the N-glycosidic bond in 2'-deoxyxanthosine-5'-phosphate is significantly faster than that of 2'-deoxyinosine-5'-phosphate, underscoring its inherent lability. mit.edu
Role of Bacteriophage and Bacterial Enzymes in Transformation
Bacterial enzymes are central to the metabolism and repair of this compound. As mentioned, bacterial Endonuclease V is a key player in recognizing and initiating the repair of DNA containing this lesion. nih.govclemson.edu The activity of this enzyme prevents the mutagenic consequences of deoxyguanosine deamination. Extensive research on the Endonuclease V from the bacterium Thermotoga maritima has provided insights into its mechanism, highlighting the importance of specific amino acid residues, such as Y80, in recognizing the damaged base. clemson.edu
Bacteriophages, particularly the M13 bacteriophage, have been instrumental as research tools to study the effects of this compound in vivo. mit.edu Scientists have chemically synthesized oligonucleotides containing site-specific this compound lesions and incorporated them into the M13 bacteriophage genome. mit.edu By introducing these modified bacteriophages into an E. coli host, it is possible to quantitatively assess the mutagenic potential of the lesion and observe how the bacterial DNA repair and replication machinery processes it. mit.edu This methodology has confirmed that bacterial systems actively repair or contend with this type of DNA damage.
Role of 5 Deoxyxanthosine in Genetic Information Fidelity
Formation and Consequences of 5'-Deoxyxanthosine as a DNA Lesion
This compound is a modified nucleoside that can arise in DNA through the deamination of deoxyguanosine (dG). genelink.com This process can be induced by various factors, including nitric oxide (NO), a key signaling molecule that, at high concentrations, can contribute to nitrosative stress and DNA damage. nih.govnih.govbiosyn.com The presence of this compound within the DNA sequence represents a lesion that can compromise the stability and coding accuracy of the genetic material.
The formation of this compound occurs when the exocyclic amino group of a guanine (B1146940) base within a DNA strand is replaced by a hydroxyl group, a process known as deamination. nih.gov This can happen spontaneously or be accelerated by exposure to nitrosative agents like nitrous acid and nitric oxide. nih.govnih.govoup.com Once formed, this compound is a stable lesion within the DNA duplex under physiological conditions, with a reported half-life of approximately 2.4 years in double-stranded DNA at pH 7 and 37°C. researchgate.net Its stability increases significantly upon incorporation into a DNA strand compared to its free nucleoside form. researchgate.net
The integration of this compound can also occur during DNA replication through the misincorporation of its triphosphate precursor, 2'-deoxyxanthosine (B1596513) 5'-triphosphate (dXTP). nih.gov However, studies have shown that the incorporation efficiency of dXTP by DNA polymerases is significantly lower than that of the canonical dGTP. nih.gov For instance, the incorporation efficiency of dXTP opposite a template cytosine by E. coli DNA polymerase I Klenow fragment (exo-) was found to be much lower than that of dGTP. nih.gov
The presence of this compound in a DNA template is mutagenic because it can be misread by DNA polymerases during replication. While it can still pair with cytosine (C), leading to no mutation, it also has the potential to mispair with other bases, particularly thymine (B56734) (T). genelink.comresearchgate.net This mispairing can lead to G-to-A transition mutations, which can have significant biological consequences. genelink.comnih.gov
The miscoding potential of this compound has been investigated using various DNA polymerases. For example, HIV-1 reverse transcriptase was found to insert dCTP and dTTP with roughly equal frequency opposite a this compound lesion. nih.govacs.org In contrast, the Klenow fragment of E. coli DNA polymerase I preferentially inserts dCTP. nih.govacs.org Studies with mammalian DNA polymerases have shown that while DNA polymerase β primarily incorporates the correct base (dCMP) opposite this compound, other polymerases like α, η, and κ preferentially incorporate dTMP, leading to G→A mutations. nih.gov The miscoding frequency of this compound is therefore dependent on the specific DNA polymerase involved in bypassing the lesion. nih.gov
| DNA Polymerase | Incorporation Preference Opposite this compound | Primary Mutagenic Outcome |
|---|---|---|
| E. coli DNA Polymerase I (Klenow Fragment) | Preferentially inserts dCTP nih.govacs.org | Low mutagenicity |
| HIV-1 Reverse Transcriptase | Inserts dCTP and dTTP with similar frequency nih.govacs.org | G→A transitions |
| Mammalian DNA Polymerase α | Preferentially inserts dTMP nih.gov | G→A transitions |
| Mammalian DNA Polymerase β | Primarily inserts dCMP nih.gov | Low mutagenicity |
| Mammalian DNA Polymerase η | Preferentially inserts dTMP nih.gov | G→A transitions |
| Mammalian DNA Polymerase κ | Preferentially inserts dTMP nih.govhmdb.ca | G→A transitions |
This compound exhibits increased lability of its N-glycosidic bond, particularly under acidic conditions, compared to its parent nucleoside, deoxyguanosine. nih.govmit.edu This instability can lead to the spontaneous hydrolysis of the bond connecting the xanthine (B1682287) base to the deoxyribose sugar, resulting in the formation of an apurinic/apyrimidinic (AP) site, also known as an abasic site. mit.eduglenresearch.comwikipedia.org An AP site is a location in the DNA backbone that lacks a base. wikipedia.org The rate of depurination of this compound is significantly higher at lower pH. nih.gov The generation of abasic sites is a significant form of DNA damage, as these sites can block DNA replication and are themselves mutagenic. wikipedia.orgclemson.edu If not repaired, DNA polymerases may preferentially insert an adenine (B156593) opposite an AP site, a phenomenon known as the "A rule" in E. coli. wikipedia.org
Potential for Miscoding and Induction of Mutations
DNA Repair Mechanisms Related to this compound
To counteract the mutagenic potential of this compound, cells have evolved sophisticated DNA repair mechanisms. These pathways are crucial for maintaining genome integrity by recognizing and removing such lesions.
In Escherichia coli, a key enzyme involved in the repair of this compound is Endonuclease V. biosyn.comnih.gov This enzyme is not a DNA glycosylase; instead, it functions as an endonuclease that recognizes the altered base and cleaves the second phosphodiester bond 3' to the this compound lesion. nih.govneb.com This incision creates a nick in the DNA backbone with a 3'-hydroxyl and a 5'-phosphoryl group, which is a substrate for subsequent repair steps. nih.govnzytech.com The activity of E. coli Endonuclease V is specific for double-stranded DNA and requires a divalent cation like Mg²⁺ or Mn²⁺. nih.gov While human endonuclease V also exists, it shows only minor activity on DNA containing this compound, being primarily active on deoxyinosine lesions. nih.govnih.gov
The primary pathway for the repair of this compound in many organisms is the Base Excision Repair (BER) pathway. genelink.comnih.govwikipedia.org BER is responsible for correcting small, non-helix-distorting base lesions. nih.govwikipedia.org The process is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, creating an AP site. nih.govwikipedia.org
Several DNA glycosylases have been shown to have activity against this compound, particularly when it is paired with cytosine. nih.govacs.org The order of reactivity of some glycosylases for the removal of this compound from an X·C pair has been reported as AlkA > Mpg > Nth > Fpg. nih.govacs.org Once the xanthine base is excised, the resulting AP site is processed by an AP endonuclease, which cleaves the phosphodiester backbone. wikipedia.org The repair is then completed by a DNA polymerase that fills the gap and a DNA ligase that seals the nick. wikipedia.org The involvement of the BER pathway underscores the importance of removing this potentially mutagenic lesion to maintain the fidelity of the genetic code. genelink.com
| Compound Name | PubChem CID |
|---|---|
| This compound | 65135 |
| Deoxyguanosine | 637545 |
| Nitric oxide | 145068 |
| Cytosine | 597 |
| Thymine | 1135 |
| Deoxyinosine | 64987 |
| Xanthine | 1188 |
Specificity of Repair Enzymes for Altered Bases vs. Mismatches
The integrity of genetic information is constantly challenged by DNA damage, such as the deamination of guanine to form xanthine, which results in the presence of 2'-deoxyxanthosine (dX) in DNA. Cells have evolved various repair enzymes to counteract such lesions. The specificity of these enzymes is crucial for maintaining genomic stability.
Repair enzymes exhibit distinct specificities for different types of DNA lesions, including altered bases like deoxyxanthosine and base-base mismatches. Endonuclease V (EndoV) is a DNA repair enzyme known to recognize and cleave DNA at the second phosphodiester bond 3' to various lesions. While bacterial EndoV enzymes show broad substrate specificity, including activity on deoxyinosine (dI), deoxyxanthosine (dX), deoxyuridine (dU), and deoxyoxanosine, human endonuclease V (endo V) displays a more limited range. nih.gov Human endo V is most active on dI-containing DNA, shows minor activity on dX-containing DNA, and has no detectable activity on deoxyoxanosine or deoxyuridine. nih.gov For instance, the cleavage activity of human endo V on single-stranded DNA containing xanthine (ss-X) was only about 4% of that observed for single-stranded DNA containing inosine (B1671953) (ss-I). nih.gov Similarly, archaeal DNA endonucleases, such as Thermostable Endonuclease Q (EndoQ), can cleave the DNA backbone 5' to a deoxyxanthosine, although it generally shows higher activity on deoxyuracil. acs.org
Another class of repair enzymes, the Uracil (B121893) DNA Glycosylases (UDGs), also shows varied specificity. Family 5 UDG (UDGb), found in some archaea and bacteria, is a deamination repair enzyme with broad specificity, capable of acting as a uracil, hypoxanthine (B114508), and xanthine DNA glycosylase. nih.gov This contrasts with other UDG families; for example, family 1 UNG is highly specific for uracil. nih.gov
Some repair enzymes can also recognize and cleave mismatches in DNA. Endonuclease V from Thermotoga maritima (Tma endo V), for instance, can recognize all four types of deamination products (uracil, hypoxanthine, xanthine, and oxanine) and also identify mismatches. metabolomicsworkbench.org This indicates a dual role for some enzymes in addressing both altered bases and replication errors, though their efficiency can vary significantly between substrate types.
Interactions with DNA Polymerases and Replication Fidelity
Efficiency of this compound Incorporation by DNA Polymerases
The formation of 2'-deoxyxanthosine 5'-triphosphate (dXTP) can occur in the cellular nucleotide pool, particularly under conditions of nitrative stress that cause the deamination of dGTP. The potential for dXTP to be incorporated into DNA by polymerases is a critical factor in its mutagenic potential.
Kinetic studies have been performed to quantify the efficiency of incorporation of dXTP by DNA polymerases. Research using the Klenow fragment of E. coli DNA polymerase I (Pol I Kf), which lacks a 3'-5' exonuclease proofreading domain, compared the incorporation of dXTP opposite a cytosine (C) in the template strand with that of the natural nucleotide, dGTP. The results showed that dXTP is a very poor substrate for the polymerase compared to dGTP. fishersci.ca The incorporation efficiency (Vmax/Km) for dXTP was thousands of times lower than for dGTP. fishersci.ca Specifically, the efficiency for dXTP incorporation opposite template C was 0.10 min⁻¹µM⁻¹, whereas the efficiency for dGTP was 1506 min⁻¹µM⁻¹. fishersci.ca This suggests that replicative polymerases have a strong selectivity against incorporating dXTP, which significantly limits its potential for causing mutations at the incorporation step.
Table 1: Kinetic Parameters for Nucleotide Incorporation Opposite Template C by Pol I Kf (exo-) This table is based on data from a study investigating the incorporation of deaminated purine (B94841) nucleotides. fishersci.ca
| Nucleotide (dNTP) | Km (µM) | Vmax (% min⁻¹) | Incorporation Efficiency (Vmax/Km) (min⁻¹µM⁻¹) | Relative Efficiency (vs. dGTP) |
| dGTP | 1.8 | 2710 | 1506 | 1 |
| dXTP | 100 | 10 | 0.10 | ~1/15,000 |
Impact on Replication Fidelity and Translesion Synthesis
When deoxyxanthosine (dX) is present in the DNA template, it poses a block to high-fidelity replicative DNA polymerases, potentially leading to stalled replication forks. To bypass such lesions, cells employ specialized translesion synthesis (TLS) polymerases. metabolomicsworkbench.orgmpg.de While TLS allows replication to proceed, it often does so with reduced fidelity, increasing the likelihood of mutations. wmcloud.org
The mutagenic potential of dX primarily stems from its miscoding properties during replication. Studies with mammalian TLS polymerases have investigated the bypass of dX. For example, human DNA polymerase η (polη), a key TLS polymerase, can bypass a templating xanthine. fishersci.no However, this bypass is mutagenic. The presence of xanthine in the template significantly reduces replication fidelity by decreasing the efficiency of correct nucleotide (dCTP) insertion and increasing the efficiency of incorrect nucleotide (dTTP) insertion. fishersci.no This leads to G-to-T transversion mutations. The replication fidelity of polη bypassing xanthine was found to be more than 30-fold lower than when bypassing a normal guanine. fishersci.no
In contrast to its mutagenic potential when in the template, dXTP as a free nucleotide has a lower impact on mutation frequency due to its poor incorporation efficiency. fishersci.ca Studies have shown that while dXTP can substitute for dGTP to a very small extent, it is not incorporated opposite template T, A, or C (in a non-complementary context). fishersci.ca This indicates that the formation of dXTP in the nucleotide pool is less likely to cause mutations through misincorporation compared to other damaged nucleotides like 2'-deoxyoxanosine (B1217319) 5'-triphosphate (dOTP). fishersci.ca Therefore, the primary threat of deoxyxanthosine to genetic fidelity arises when it exists as a lesion within the DNA template that is subsequently bypassed by a TLS polymerase. metabolomicsworkbench.orgfishersci.fi
Structural and Conformational Studies of 5 Deoxyxanthosine in Nucleic Acids
Incorporation into Synthetic Oligonucleotides for Structural Probes
The ability to place modified bases at specific locations within a DNA or RNA strand is fundamental to studying their effects on nucleic acid structure and function. This site-specific incorporation allows researchers to create precise molecular probes to investigate DNA repair mechanisms, protein-DNA interactions, and the thermodynamic consequences of base modifications.
Site-Specific Incorporation Techniques
Site-specific incorporation of 5'-deoxyxanthosine into oligonucleotides is a key technique for probing its mutagenic and genotoxic potential. mit.edu This methodology allows for the precise placement of the modified nucleoside within a known gene sequence, such as the lacZ gene of an M13 bacteriophage genome. mit.edu By positioning the deoxyxanthosine at a specific site, researchers can study how this single lesion affects DNA replication and repair in vivo. mit.edu The resulting oligonucleotides containing a single, defined modification are essential tools for quantitative investigations into the mutations induced by deaminated purines. mit.edu This approach has been instrumental in assessing the mutagenic potential of dX, providing a means to quantitatively analyze the frequency of G-to-A or A-to-G mutations. mit.edu
Chemical Synthesis Methodologies for this compound-Containing Oligonucleotides
The primary method for generating oligonucleotides containing this compound is through automated solid-phase synthesis using phosphoramidite (B1245037) chemistry. mit.edusigmaaldrich.com This process builds the oligonucleotide in a 3' to 5' direction on a solid support. sigmaaldrich.com
A critical component of this process is the synthesis of a specialized this compound phosphoramidite monomer that can be used in the automated synthesizer. mit.edu This involves chemically modifying the deoxyxanthosine nucleoside by adding protecting groups. A dimethoxytrityl (DMT) group is typically added to protect the 5'-hydroxyl position, while the exocyclic oxygen atoms of the xanthine (B1682287) base are protected, for example, with dinitrophenylethyl groups. mit.edutwistbioscience.com The final step in preparing the monomer is the addition of a phosphoramidite group to the 3'-hydroxyl position. mit.edu
This fully protected this compound phosphoramidite is then introduced at the desired step in the automated synthesis cycle. The cycle involves four main steps:
Detritylation: The DMT group from the 5' end of the growing oligonucleotide chain is removed with a weak acid. sigmaaldrich.comtwistbioscience.com
Coupling: The this compound phosphoramidite is activated and couples with the newly freed 5'-hydroxyl group of the chain. sigmaaldrich.comtwistbioscience.com
Capping: Any unreacted chains are acetylated to prevent the formation of deletion-mutant sequences. sigmaaldrich.com
Oxidation: The unstable phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester. sigmaaldrich.com
This cycle is repeated until the full-length oligonucleotide is synthesized. Finally, the completed chain is cleaved from the solid support, and all protecting groups are removed. sigmaaldrich.com The resulting modified oligonucleotides are then purified, often using high-pressure liquid chromatography (HPLC) and characterized by methods like enzymatic digestion and mass spectrometry. mit.edu
Base-Pairing Properties and Hybridization Characteristics
Studies on Base-Pairing Ambiguity and Universal Base Potential
This compound (dX) has been investigated for its potential as a "universal base," a base that can pair with all four canonical bases (A, C, G, and T) without strong preference. genelink.com However, studies show that dX does not pair indiscriminately. Its pairing stability is context-dependent, particularly on the opposing base in the duplex. nih.gov
Research on the thermal stability of DNA duplexes containing dX has shown a clear preference in pairing partners. The stability of base pairs involving dX, as measured by melting temperature (Tm), follows the order: dX:T > dX:G > dX:A ≈ dX:C. This indicates that dX pairs most stably with thymine (B56734) and least stably with adenine (B156593) and cytosine at neutral pH. This preferential pairing argues against its classification as a true universal base, which would ideally show little to no variation in stability when paired against any of the four natural bases. In structural studies, the deaminated guanine (B1146940) (xanthine) was observed to form three Watson-Crick-like hydrogen bonds with an incoming dCTP in the active site of a DNA polymerase, suggesting the involvement of an enol tautomer of xanthine in pairing. portlandpress.com
Thermodynamics of Duplex Stability Perturbations
The introduction of a modified nucleoside like this compound (dX) into a DNA duplex invariably perturbs its thermodynamic stability. nih.govnih.gov The extent of this perturbation depends on the base opposite the dX lesion. The stability of a DNA duplex is a function of thermodynamic parameters including enthalpy (ΔH°), which relates to base stacking and hydrogen bonding, and entropy (ΔS°), which relates to the ordering of the system. atdbio.com
The effect of dX on duplex stability has been quantified by measuring the change in melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. At physiological pH, the incorporation of dX is generally destabilizing compared to a standard G:C pair. The degree of destabilization varies with the opposing base. nih.gov For instance, in one study, pairing dX with A or C resulted in a destabilization of about 9°C, while pairing with G or T was less destabilizing (about -6°C and -5°C, respectively). nih.gov
Interestingly, the stability of dX-containing duplexes can be highly pH-dependent. An unusual stabilization of duplexes containing dX paired with adenine or cytosine has been observed at acidic pH. nih.gov This is attributed to the protonation state of the bases, which alters their hydrogen-bonding capabilities. nih.gov
| Opposing Base (Y) | Melting Temperature (Tm) in °C | Relative Stability Trend |
|---|---|---|
| Thymine (T) | 49.0 | Most Stable |
| Guanine (G) | 44.9 | Intermediate |
| Adenine (A) | 42.5 | Least Stable |
| Cytosine (C) | 42.5 |
Data derived from studies on the thermal stabilities of duplexes containing 2'-deoxyxanthosine (B1596513) paired with the four natural bases. Absolute Tm values are illustrative and depend on the specific sequence and buffer conditions.
Triple Helix Formation and Stabilization by this compound Analogues
DNA can form non-canonical structures, including a triple helix, where a third strand binds into the major groove of a DNA duplex. The formation of these structures is often sequence-dependent and can be inhibited by physiological concentrations of ions like potassium (K+), which can promote the formation of competing G-quadruplex structures in guanine-rich oligonucleotides. nih.govnih.gov
Analogues of this compound have proven to be highly effective in stabilizing triple helices and overcoming these limitations. researchgate.net Specifically, 7-deaza-2'-deoxyxanthosine (B1244124) (dzaX), a purine (B94841) analogue of thymidine, has been shown to form stable dzaX:A-T triplets. oup.comnih.govnih.govoup.com Oligonucleotides containing 2'-deoxyguanosine (B1662781) and dzaX can form stable anti-parallel triple helices at physiological pH and K+ concentrations, conditions under which oligonucleotides with the standard G and T composition fail to bind their target. oup.comnih.govnih.gov
Another analogue, 7-deazaxanthine (c7X), has also been used to engineer potassium-resistant triple-helix-forming oligonucleotides (TFOs). nih.govnih.gov By substituting c7X for bases in purine-rich TFOs, researchers have created molecules that form stable triplexes in the presence of 140 mM K+. nih.govnih.gov These modified TFOs have demonstrated superior performance in gene-targeting experiments in mammalian cells, highlighting the significant enhancement in triplex stability afforded by deoxyxanthosine analogues. nih.govnih.gov The substitution of the N7 atom with a carbon atom in these analogues is key to their function, as it prevents the formation of G-quartets that would otherwise inhibit triplex assembly. oup.com
Conformational Analysis within Nucleic Acid Structures
Glycosidic Conformation Studies (Syn/Anti Orientations)
The rotation around the N-glycosidic bond, which connects the C1' atom of the deoxyribose sugar to the N9 atom of the purine base, results in two primary conformations: syn and anti. In the anti conformation, the bulk of the base is positioned away from the sugar ring, whereas in the syn conformation, it is positioned above the sugar. colostate.edu For standard nucleotides in B-DNA, the anti conformation is generally favored due to reduced steric hindrance. atdbio.com
Studies on G-quadruplexes incorporating xanthine (X) have provided insights into the conformational behavior of this compound. In a study involving a modified human telomeric sequence, a G-quadruplex was formed containing a G·G·X·O tetrad (where O is 8-oxoguanine). nih.gov In the determined solution structure, the xanthine residue (X17) was found to adopt an anti glycosidic conformation. oup.com This is consistent with the general preference for the anti conformation in many nucleic acid structures. The other guanines in the structure adopted a mix of syn and anti conformations, which is characteristic of the (3+1) folding topology of the human telomere G-quadruplex. oup.com
Interactive Data Table: Glycosidic Conformation of Residues in a Modified G-Quadruplex
| Residue Position | Base | Glycosidic Conformation |
| G-Tetrad Core | Guanine | Syn or Anti |
| X17 | Xanthine | Anti |
Data derived from studies on G-quadruplexes containing xanthine residues. oup.com
Sugar Moiety Conformer Population Analysis
The equilibrium between the C2'-endo (South) and C3'-endo (North) conformers can be influenced by various factors, including the nature of the base and its substituents. rutgers.edu For 7-deaza-2'-deoxyxanthosine derivatives, which are structurally related to this compound, studies have shown that the electron-withdrawing effect of a substituent at the 7-position can shift the conformational equilibrium of the sugar moiety. seela.net Specifically, halogenation at the 7-position was found to decrease the population of the S-conformer (C2'-endo) and favor the N-conformer (C3'-endo). seela.net
Interactive Data Table: Predominant Sugar Pucker Conformations in Nucleic Acids
| Conformation | Puckering Family | Typical Structure |
| C2'-endo | South (S) | B-form DNA |
| C3'-endo | North (N) | A-form DNA, RNA |
This table represents general findings in nucleic acid structural biology. x3dna.orgrutgers.edu
Formation of G-Quadruplexes with Xanthine Residues
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. wikipedia.org They are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity. wikipedia.orgmdpi.com These structures are composed of stacked G-tetrads, which are square-planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds. nih.govnih.gov The stability of the G-quadruplex core is highly dependent on the presence of a central cation, typically potassium or sodium, which coordinates with the O6 carbonyl groups of the guanines. nih.gov
The incorporation of guanine analogs, such as xanthine, into G-quadruplexes has been a subject of significant research to understand the structural requirements for G-tetrad formation and stability. A single substitution of a guanine with a xanthine is generally disruptive to a G-quadruplex. nih.govnih.gov This is because xanthine lacks the N2 amino group of guanine, which is involved in the Hoogsteen hydrogen bonding network of a standard G-tetrad. This loss of a hydrogen bond can destabilize the tetrad and, by extension, the entire G-quadruplex structure. nih.gov
The ability of xanthine to participate in these modified tetrads has implications for the biological consequences of guanine deamination, a form of DNA damage that produces xanthine. researchgate.net If a G-rich sequence is predisposed to form a G-quadruplex, the presence of xanthine could modulate its structure and stability, potentially impacting its biological function. Furthermore, the unique electronic properties of the G·G·X·O tetrad, particularly when the xanthine is deprotonated, may influence interactions with proteins or small molecule drugs. nih.gov
Interactive Data Table: Impact of Xanthine Substitution on G-Quadruplex Stability
| Substitution Type | Effect on G-Quadruplex | Reference |
| Single Guanine to Xanthine | Disruptive | nih.govnih.gov |
| Dual Guanine to Xanthine and 8-Oxoguanine | Formation of stable G·G·X·O tetrad | nih.govnih.gov |
Synthetic Analogues and Derivatives of 5 Deoxyxanthosine for Research
Design and Chemical Synthesis of 5'-Deoxyxanthosine Analogues
The design of this compound analogues often centers on the 7-deaza scaffold (a pyrrolo[2,3-d]pyrimidine system), which confers resistance to depurination. nucleos.com This core structure serves as a versatile platform for further modifications, including halogenation and the attachment of functional moieties like fluorescent tags.
The synthesis of 7-deaza-2'-deoxyxanthosine (B1244124) has been achieved through various routes. One established method involves the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. nucleos.comseela.net An alternative strategy employs a deamination and demethylation process starting from a 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine 2'-deoxyribonucleoside. seela.net These synthetic approaches provide access to the stable 7-deaza core, which can then be incorporated into oligonucleotides. Research has shown that oligonucleotides containing 7-deaza-2'-deoxyxanthosine can be prepared using phosphonate (B1237965) chemistry without the need for base protection. seela.net
The introduction of halogens at the 7-position of the 7-deaza-2'-deoxyxanthosine scaffold has been a key area of investigation. The synthesis of 7-bromo- and 7-iodo-7-deaza-2'-deoxyxanthosine has been successfully reported. nucleos.comresearchgate.net The synthetic strategy for these halogenated derivatives often starts from halogenated 7-deaza-2'-deoxyspongosine precursors, which undergo deamination followed by demethylation. fishersci.fi
A notable challenge in the synthesis of the 7-bromo derivative is the potential for a partial bromine-to-iodine exchange when using certain demethylation reagents like trimethylsilyl (B98337) chloride (Me3SiCl) and sodium iodide (NaI). nucleos.comseela.net This issue can be circumvented by employing a nucleophilic displacement of the methoxy (B1213986) group under strongly alkaline conditions, ensuring a clean reaction to yield the desired 7-bromo and 7-iodo analogues. nucleos.comseela.net These halogenated derivatives are valuable for enhancing the stability of DNA duplexes and triplexes. nucleos.comresearchgate.net
Table 1: Halogenated 7-Deaza-2'-Deoxyxanthosine Analogues
| Compound Name | Halogen Substituent |
| 7-Bromo-7-deaza-2'-deoxyxanthosine | Bromine |
| 7-Iodo-7-deaza-2'-deoxyxanthosine | Iodine |
To facilitate the study of nucleic acid structure and function, fluorescently labeled analogues of deoxyxanthosine have been developed. Pyrene (B120774), a polycyclic aromatic hydrocarbon known for its fluorescent properties, has been successfully conjugated to 7-deaza- and 8-aza-7-deazapurine nucleosides. seela.net
The synthesis of these conjugates typically involves the introduction of a linker arm, such as an octadiynyl or tripropargylamine (B1585275) side chain, at the 7-position of the deazapurine core. seela.net This is often achieved through Sonogashira cross-coupling reactions with the corresponding 7-iodo precursor. researchgate.net Subsequently, a pyrene moiety, functionalized with an azide (B81097) group (e.g., 1-azidomethyl pyrene), is attached to the linker via a copper(I)-catalyzed azide-alkyne cycloaddition, a "click" chemistry reaction. seela.net The length of the linker has been shown to influence duplex stability, with long linkers generally increasing stability while short linkers can be destabilizing. acs.orgoup.com These pyrene conjugates serve as valuable fluorescent probes for investigating DNA and RNA dynamics. seela.net
Halogenated 7-Deaza-2'-Deoxyxanthosine Analogues
Application of Analogues in Expanding the Genetic Alphabet
The creation of synthetic nucleoside analogues that can form stable, non-standard base pairs is a cornerstone of synthetic biology, with the ultimate goal of expanding the genetic alphabet beyond the natural A-T and G-C pairs.
7-Deaza-2'-deoxyxanthosine and its derivatives have been explored for their ability to form non-standard base pairs. A notable example is the pairing of 7-deaza-2'-deoxyxanthosine with a 2,4-diaminopyrimidine (B92962) nucleoside analogue. biosyn.comcambio.co.uknih.gov In this arrangement, 7-deaza-2'-deoxyxanthosine presents a hydrogen bond acceptor-donor-acceptor pattern, which is complementary to the donor-acceptor-donor pattern of the 2,4-diaminopyrimidine base, allowing for a stable, Watson-Crick-like geometry. oup.comsigmaaldrich.com The stability of such purine-purine pairing systems can be influenced by pH, particularly as 7-deazaxanthine nucleosides can exist in anionic forms at neutral pH. oup.com The use of halogenated 7-deaza-2'-deoxyxanthosine derivatives is also expected to form stable duplexes with pyrimidine-2,4-diamine nucleosides. seela.net
A critical step in the practical application of an expanded genetic alphabet is the ability of DNA polymerases to recognize and incorporate unnatural nucleotide triphosphates into a growing DNA strand. The enzymatic incorporation of the triphosphate of 7-deaza-2'-deoxyxanthosine (7-deaza-dXTP) has been investigated. jenabioscience.com
Studies have shown that various DNA polymerases can recognize 7-deaza-dGTP, a structurally related analogue, as a substrate. In the context of the non-standard base pair with 2,4-diaminopyrimidine, research has demonstrated that HIV-1 reverse transcriptase can incorporate the triphosphate of the 2,4-diaminopyrimidine analogue opposite a 7-deaza-2'-deoxyxanthosine in a template strand, although with lower efficiency compared to its incorporation opposite the parent 2'-deoxyxanthosine (B1596513). oup.comsigmaaldrich.com In contrast, mammalian DNA polymerases α and ε, as well as the Klenow fragment of E. coli DNA polymerase I, failed to incorporate the 2,4-diaminopyrimidine analogue opposite 7-deaza-2'-deoxyxanthosine. oup.comsigmaaldrich.com These findings highlight the differential specificity of various polymerases for unnatural substrates and underscore the importance of enzyme engineering in the development of functional semi-synthetic organisms.
Exploration of Non-Standard Base Pairs
Utilization of this compound Phosphoramidites in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides, or "oligos," has become a cornerstone of molecular biology and genetic research. This process allows for the creation of short, single-stranded nucleic acid fragments with a defined sequence. The phosphoramidite (B1245037) method is the universally accepted standard for this type of synthesis, prized for its efficiency and reliability. tcichemicals.comwikipedia.orgsigmaaldrich.com This technique facilitates the sequential addition of nucleotide building blocks to a growing chain, a process that has been fully automated since the late 1970s. wikipedia.org
Within this framework, the use of modified nucleosides, such as this compound (dX), is critical for a wide array of advanced research applications. This compound is a naturally occurring nucleoside that can result from the oxidative deamination of 2'-deoxyguanosine (B1662781) (dG). glenresearch.combiosyn.com To incorporate this modified base into a synthetic oligonucleotide, a specialized this compound phosphoramidite is required. This phosphoramidite serves as the chemical building block for the automated synthesizer. mit.edunih.gov
The synthesis process follows a repeated four-step cycle for each nucleotide added: deblocking, coupling, capping, and oxidation. sigmaaldrich.com
Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group. sigmaaldrich.com
Coupling: The this compound phosphoramidite is activated, typically by a weak acid like 1H-tetrazole, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. tcichemicals.com This forms a phosphite (B83602) triester linkage. For dX phosphoramidites, standard coupling methods and times recommended by the synthesizer manufacturer are generally sufficient. glenresearch.com
Capping: To prevent unreacted chains (failures) from elongating further, any free 5'-hydroxyl groups that did not react during the coupling step are chemically blocked, usually through acetylation. sigmaaldrich.com
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. sigmaaldrich.com
This cycle is repeated until the oligonucleotide reaches its desired length. Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support and undergoes a final deprotection step to remove all remaining protecting groups from the nucleobases and the phosphate (B84403) backbone. The deprotection of oligonucleotides containing this compound requires specific conditions, as the nucleoside is susceptible to depurination (loss of the base). A common method involves treatment with 1 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (B52724). glenresearch.com
Detailed Research Findings
The incorporation of this compound into oligonucleotides via its phosphoramidite derivative has been instrumental in several key areas of biochemical and genetic research:
DNA Damage and Mutagenesis Studies: Since this compound is a product of DNA damage resulting from the deamination of guanine (B1146940), often induced by reactive nitrogen species like nitric oxide, synthetic oligonucleotides containing dX are invaluable tools. glenresearch.comgenelink.com Researchers use these oligos to investigate the biochemical consequences of such lesions, including their stability, miscoding potential, and repair pathways. genelink.com For instance, dX-modified oligonucleotides have been used to explore the role of xanthine (B1682287) in nitric oxide-induced mutagenesis. genelink.com Studies show that dX can potentially pair with cytosine (leading to no mutation) or mispair with thymine (B56734) (leading to a G-to-A transition mutation). genelink.com
DNA Repair Mechanisms: Synthetic dX-containing DNA strands are used as substrates to study the enzymes involved in DNA repair. It has been shown that when dX is paired opposite a cytosine, it is preferentially removed by the base excision repair (BER) mechanism, which restores the original guanine. genelink.com
Probing DNA Structure and Function: The introduction of dX can alter the properties of a DNA duplex. Research has explored its potential utility as a "universal base" because it can form base pairs with all four standard DNA bases. biosyn.comgenelink.com Additionally, analogs such as 7-deaza-2'-deoxyxanthosine have been used to study the structure of DNA triplexes and to develop non-standard base pairs to expand the genetic alphabet. genelink.comglenresearch.comglenresearch.com
Site-Specific Mutagenesis: The ability to place a dX lesion at a precise location in a gene sequence, such as the lacZ gene of the M13 bacteriophage, allows for quantitative investigation of the mutations induced by xanthine in living organisms like Escherichia coli. mit.edu
The following table provides an overview of the synthesis parameters for a common this compound phosphoramidite.
| Parameter | Details | Source(s) |
| Product Name | dX-CE Phosphoramidite | glenresearch.com |
| Coupling | No changes required from standard synthesizer methods. | glenresearch.com |
| Deprotection | Requires specific conditions due to susceptibility to depurination. A typical procedure involves treating the support-bound oligo with 1 M DBU in anhydrous acetonitrile for 2-3 minutes, followed by a 17-hour incubation with fresh 1 M DBU at room temperature before standard base deprotection. | glenresearch.com |
| Diluent | Anhydrous Acetonitrile | glenresearch.com |
| Storage | Freezer storage (-10 to -30°C), dry. | glenresearch.com |
| Stability in Solution | 1-2 days | glenresearch.com |
Advanced Analytical and Computational Methodologies for 5 Deoxyxanthosine Research
Chromatographic and Spectrometric Techniques for Detection and Quantification
A suite of powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography/Mass Spectrometry (GC/MS), Liquid Chromatography-Mass Spectrometry (LC/MS), and UV Spectroscopy, are employed to investigate 5'-Deoxyxanthosine. Each method offers unique advantages for the isolation, identification, and measurement of this nucleoside.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a cornerstone for the separation and purification of this compound. tandfonline.comnih.gov This technique is adept at resolving this compound from complex mixtures, such as urine samples and synthetic reaction products. tandfonline.comnih.gov Columns commonly utilized for this purpose include octadecylsilane (B103800) (ODS) and RP-18 stationary phases, which separate compounds based on their hydrophobicity. nih.govseela.netnih.gov
The mobile phase typically consists of a gradient mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate. seela.netbiorxiv.org This gradient allows for the efficient elution of a wide range of compounds, including this compound. For instance, a gradient of acetonitrile in 0.1 M triethylammonium acetate buffer (pH 7.0) has been successfully used to separate this compound and its analogs. seela.net HPLC is also instrumental in monitoring the progress of chemical reactions involving this compound and assessing the purity of the final product. mit.edu
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Octadecylsilane (ODS, C18), RP-18 |
| Mobile Phase | Acetonitrile, Ammonium Acetate Buffer, Triethylammonium Acetate Buffer |
| Detection | UV Absorbance |
| Applications | Separation from urine, purification from reaction mixtures, purity assessment |
Gas Chromatography/Mass Spectrometry (GC/MS)
Gas Chromatography/Mass Spectrometry (GC/MS) serves as a powerful analytical method for the structural identification of this compound. wikipedia.org Due to the low volatility of nucleosides, a derivatization step is typically required prior to GC/MS analysis. Trimethylsilylation is a common derivatization technique that converts the non-volatile this compound into a more volatile derivative suitable for gas chromatography. nih.gov
Following chromatographic separation in the gas phase, the mass spectrometer fragments the derivatized compound and detects the resulting ions. The fragmentation pattern provides a molecular fingerprint that, along with the retention time, allows for the definitive identification of the substance. This method was instrumental in the initial identification of this compound in normal human urine. tandfonline.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (LC/MS/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) and its more advanced counterpart, Tandem Mass Spectrometry (LC/MS/MS), offer exceptional sensitivity and selectivity for the analysis of this compound, particularly in complex biological samples. nih.govuu.nl These techniques couple the separation power of HPLC with the mass-resolving capability of a mass spectrometer. creative-proteomics.com
LC/MS has been employed to quantify this compound as a DNA lesion, achieving detection limits in the femtomole range. nih.gov The use of isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is added to the sample, allows for highly accurate quantification. nih.gov LC/MS/MS further enhances specificity by selecting a specific parent ion of this compound after the initial mass analysis and subjecting it to fragmentation. The detection of specific daughter ions confirms the identity of the compound with very high confidence. uu.nlresearchgate.net This approach is particularly valuable for studying DNA modifications and damage. nih.govresearchgate.net
UV Spectroscopy for Structural and Conformational Analysis
UV spectroscopy is a fundamental technique used for the identification and quantification of this compound and its analogs. seela.net The purine (B94841) ring system of xanthine (B1682287) exhibits characteristic absorbance in the ultraviolet region of the electromagnetic spectrum. Purified 2'-deoxyxanthosine (B1596513), a closely related compound, shows maximum absorbance (λmax) at approximately 248 nm and 277 nm. oup.comnih.gov
The UV spectrum can be influenced by the chemical environment, such as pH. seela.net Furthermore, modifications to the xanthine base, such as halogenation, can induce a bathochromic (red) shift in the absorbance maxima. seela.net This property is useful for confirming the identity of synthesized or isolated compounds and for quantitative measurements using the Beer-Lambert law.
Enzymatic Digestion and Derivatization Strategies for Analytical Purposes
Sample preparation is a critical step in the analysis of this compound, especially when it is part of a larger biomolecule like DNA. Enzymatic digestion and chemical derivatization are two key strategies employed to prepare the analyte for analysis. tandfonline.comseela.net
Enzymatic digestion is frequently used to break down DNA or oligonucleotides into their constituent nucleosides. mit.edunih.gov A combination of enzymes, such as snake venom phosphodiesterase and shrimp alkaline phosphatase, can completely digest the oligonucleotide chain, releasing the individual deoxynucleosides, including this compound. nih.gov This simplifies the subsequent chromatographic analysis and allows for accurate quantification of the specific nucleoside within the original DNA strand.
Derivatization is another important strategy used to enhance the analytical properties of this compound for specific techniques. As mentioned, trimethylsilylation is used to increase the volatility of the compound for GC/MS analysis. nih.gov Another example is derivatization with phenylhydrazine, which can be used to improve detection in HPLC with UV detection. biorxiv.orgresearchgate.net For LC-MS, derivatization can be employed to improve ionization efficiency and chromatographic peak shape. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for analyzing its three-dimensional conformation in solution. seela.net Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide detailed information about the molecule's atomic connectivity and chemical environment.
In ¹H NMR spectra of 7-deaza-2'-deoxyxanthosine (B1244124) derivatives, specific signals can be assigned to the protons of the purine base and the deoxyribose sugar moiety. seela.net The chemical shifts (δ) of these protons provide information about their local electronic environment. Furthermore, the vicinal ¹H-¹H coupling constants (J values) between the protons on the deoxyribose ring are particularly informative. seela.net These coupling constants can be used to determine the puckering of the sugar ring, which describes the conformation of the five-membered furanose ring. This conformational analysis is crucial for understanding the structural dynamics of nucleosides and their interactions with other molecules. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. seela.net
Table 2: Chemical Compound Information
| Compound Name | PubChem CID |
|---|---|
| This compound | 123735 |
| Acetonitrile | 6342 |
| Ammonium acetate | 517103 |
| Xanthine | 1188 |
| Snake venom phosphodiesterase | 96208078 |
| Alkaline phosphatase | 96208077 |
| Trimethylsilylation | - |
| Phenylhydrazine | 7219 |
| Triethylammonium acetate | 517103 |
| 2'-Deoxyxanthosine | 65123 |
| 7-deaza-2'-deoxyxanthosine | - |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have emerged as indispensable tools in the investigation of this compound. These approaches allow for the detailed examination of its properties at an atomic level, complementing and guiding experimental research.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. stackexchange.com These calculations are crucial for understanding the fundamental properties of this compound.
DFT methods, in particular, are widely used to predict and analyze the behavior of materials based on quantum mechanical principles. stackexchange.com In the context of this compound, DFT can be employed to determine its optimized geometry, electronic energy levels, and the distribution of electron density. This information is vital for understanding its reactivity, stability, and spectroscopic properties. For instance, DFT calculations can elucidate how the absence of the 5'-hydroxyl group influences the electronic distribution across the xanthine base and the deoxyribose sugar ring compared to its canonical counterpart, xanthosine (B1684192).
Ab initio methods, while often more computationally intensive than DFT, can provide highly accurate benchmark data for electronic properties. nih.gov These calculations involve solving the Schrödinger equation and can be systematically improved to achieve higher accuracy. stackexchange.com For this compound, ab initio calculations can offer a detailed picture of electron correlation effects, which are important for a precise description of its electronic behavior. The insights gained from both ab initio and DFT studies are foundational for interpreting experimental data and for parameterizing simpler models used in larger-scale simulations. scirp.org
Molecular Dynamics Simulations of this compound in Nucleic Acid Contexts
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. illinois.edu When this compound is incorporated into DNA or RNA strands, MD simulations can provide a dynamic view of how this modification affects the structure, flexibility, and stability of the nucleic acid duplex. utah.edud-nb.info
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. utah.edu For non-canonical residues like this compound, specific parameters may need to be developed or validated. utah.edu Once a system is set up, MD simulations can track the trajectory of each atom over nanoseconds or even longer timescales, revealing conformational changes, hydrogen bonding patterns, and interactions with solvent molecules. d-nb.infoox.ac.uk
For example, MD simulations can be used to investigate:
The impact of this compound on the local and global conformation of a DNA or RNA duplex, such as changes in helical parameters. d-nb.info
The dynamics of the sugar-phosphate backbone in the vicinity of the modification.
The stability of the modified duplex compared to its unmodified counterpart, which can be assessed through metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). biointerfaceresearch.com
The effect of the modification on the binding of proteins or other molecules to the nucleic acid.
The results of these simulations are crucial for understanding the biological implications of incorporating this compound into nucleic acids, such as its potential role in mutagenesis or as a therapeutic agent. rsc.org
Prediction of NMR Chemical Shifts and Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the three-dimensional structure of molecules in solution. csic.es However, interpreting complex NMR spectra can be challenging. Computational methods that predict NMR chemical shifts can greatly aid in the analysis of experimental data and provide insights into the conformational preferences of molecules like this compound. csic.es
Quantum mechanics-based calculations, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, can predict NMR chemical shifts with increasing accuracy. biorxiv.org For a flexible molecule like this compound, it is important to consider conformational averaging, as the observed chemical shifts in solution are a population-weighted average of the shifts of all accessible conformations. biorxiv.orgnih.gov
The workflow for predicting NMR chemical shifts and conformational preferences typically involves:
Generating a diverse ensemble of low-energy conformers of this compound using methods like molecular mechanics or MD simulations.
For each conformer, calculating the NMR chemical shifts (e.g., for ¹H, ¹³C, and ¹⁵N nuclei) using QM methods. researchgate.net
Calculating the Boltzmann-weighted average of the chemical shifts based on the relative energies of the conformers.
Comparing the predicted chemical shifts with experimental data to validate the conformational ensemble and identify the most probable structures in solution. csic.es
This integrated computational and experimental approach provides a powerful means to characterize the complex conformational landscape of this compound and understand how its structure relates to its function.
Computational Analysis of Protein-Nucleic Acid Interactions
Understanding how proteins interact with nucleic acids containing modified bases like this compound is fundamental to elucidating their biological roles. Computational methods offer a powerful lens through which to study these interactions at a molecular level. gmch.gov.in
Protein-protein and protein-nucleic acid docking algorithms can predict the binding mode of this compound-containing DNA or RNA with a target protein. biointerfaceresearch.com These methods explore the vast conformational space of the interacting molecules to identify low-energy binding poses. The scoring functions used in docking can provide an estimate of the binding affinity. biointerfaceresearch.com
Once a potential binding pose is identified, MD simulations can be used to refine the complex and assess its stability over time. illinois.edu These simulations can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the protein-nucleic acid complex. biointerfaceresearch.com By analyzing the trajectories, researchers can identify crucial amino acid residues and nucleotide bases involved in the interaction. nih.gov
Furthermore, computational approaches like identifying modular domains and sequence motifs can help predict which proteins are likely to interact with nucleic acids containing specific modifications. nih.gov By combining these computational techniques with experimental data, a comprehensive picture of the protein-5'-Deoxyxanthosine recognition and binding process can be constructed, offering insights into the functional consequences of this nucleoside modification. reading.ac.uk
Future Research Directions and Unresolved Questions
Elucidating Novel Biological Roles of 5'-Deoxyxanthosine
While this compound is primarily recognized as a DNA lesion resulting from oxidative stress, its potential for other biological roles remains an open area of investigation. genelink.com It is known to be produced in cellular DNA through the oxidative deamination of deoxyguanosine (dG), a process that can be initiated by nitric oxide. genelink.comglenresearch.com This has led to its use in studies of nitric oxide-mediated mutagenesis. genelink.com However, beyond its role as a marker of DNA damage, other cellular functions or signaling pathways involving this compound are yet to be fully elucidated. Recent studies have shown that extraintestinal pathogenic E. coli can utilize this compound as a growth substrate, suggesting a role in microbial metabolism. biorxiv.org Further research is needed to uncover whether it participates in other cellular processes, potentially as a signaling molecule or a transient intermediate in novel metabolic pathways.
Advancements in Site-Specific Incorporation Techniques for Complex Systems
The ability to precisely place this compound within a DNA sequence is crucial for studying its effects on DNA replication, repair, and transcription. mit.edu Current methods often involve the chemical synthesis of oligonucleotides containing the modified base. mit.eduglenresearch.com This has been instrumental in creating templates for site-specific mutagenesis studies. mit.edu However, incorporating these modified oligonucleotides into more complex biological systems, such as within living cells or whole organisms, presents a significant challenge.
Future advancements will likely focus on developing more efficient and robust methods for in vivo site-specific incorporation. This could involve the development of novel genome editing technologies or the engineering of polymerases that can selectively introduce this compound at desired locations. nih.govdanaher.com Such techniques would enable researchers to study the consequences of this lesion in a more physiologically relevant context.
Development of Enhanced Analytical Tools for In Vivo Studies
Detecting and quantifying this compound within the complex milieu of a living cell is a significant analytical challenge. Current approaches often rely on liquid chromatography-mass spectrometry (LC-MS) based methods to analyze DNA after it has been extracted and hydrolyzed. nih.govtandfonline.comresearchgate.net While highly sensitive, these methods provide a snapshot of the total amount of the lesion and may not capture its dynamic changes or precise location within the genome in real-time.
There is a pressing need for the development of enhanced analytical tools for in vivo studies. This could include the creation of fluorescent probes that specifically bind to this compound, allowing for its visualization within living cells. bldpharm.com Furthermore, advancements in mass spectrometry techniques, such as adductomics, hold promise for the untargeted discovery and quantification of a wide spectrum of DNA modifications, including this compound, directly from biological samples. nih.gov
Comprehensive Understanding of Mutagenesis and Repair Mechanisms at the Molecular Level
The mutagenic potential of this compound is a key area of research. genelink.comglenresearch.com It is known that dX can mispair with thymine (B56734), leading to G-to-A transition mutations. genelink.com However, a complete understanding of the molecular basis of this mutagenesis requires further investigation. nih.gov Studies have shown that the mutagenic potential of deoxyxanthosine triphosphate in E. coli may be weak. nih.gov
The cellular mechanisms for repairing this compound are also of great interest. The base excision repair (BER) pathway is known to preferentially remove dX when it is paired opposite cytosine. genelink.comkhanacademy.orgwikipedia.org However, the efficiency and fidelity of this repair process, especially in the context of different DNA sequences and cellular states, are not fully understood. Research is also needed to determine if other DNA repair pathways, such as nucleotide excision repair (NER) or mismatch repair (MMR), play a role in processing this lesion. khanacademy.orglibretexts.org A deeper understanding of these repair mechanisms is critical for comprehending how cells maintain genomic integrity in the face of oxidative damage. wikipedia.orgnih.gov
Exploration of this compound Analogues in Advanced Biological Probes
The unique properties of this compound and its analogues make them attractive candidates for the development of advanced biological probes. frontiersin.orgnih.gov For instance, oligonucleotides containing this compound have been used to study DNA damage and repair. genelink.comglenresearch.com Furthermore, the base-pairing properties of xanthosine (B1684192) have been explored in the context of expanding the genetic alphabet. frontiersin.orgnih.gov
Future research could focus on synthesizing novel this compound analogues with tailored functionalities. These analogues could be designed to act as specific inhibitors of DNA polymerases or repair enzymes, providing valuable tools for dissecting these complex cellular processes. umich.edu They could also be modified with reporter groups, such as fluorophores, to create sensitive probes for detecting specific DNA sequences or monitoring enzyme activity. bldpharm.comshigematsu-bio.com The development of such probes would have broad applications in diagnostics, drug discovery, and fundamental biological research. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What methodologies are employed to identify and synthesize 5'-deoxyxanthosine (5'-dX) in human biological samples?
- Answer : 5'-dX is identified using high-performance liquid chromatography (HPLC) for nucleoside separation, followed by low- and high-resolution gas chromatography/mass spectrometry (GC/MS) for structural confirmation. Biochemical synthesis of reference material is critical for validation, with mass spectrometry comparisons ensuring accuracy .
Q. How is this compound distinguished from other nucleosides in structural studies?
- Answer : Key structural features include its molecular formula (C₁₀H₁₂N₄O₅), absence of a 5'-hydroxyl group, and unique CAS registry number (123372-15-6). Differentiation from isomers like 2'-deoxyxanthosine relies on chromatographic retention times, mass spectral fragmentation patterns, and enzymatic specificity assays .
Q. What are the typical urinary concentrations of this compound in humans, and how are they quantified?
- Answer : Normalized to creatine levels, urinary 5'-dX concentrations range from 0.1–10 μmol/mmol. Quantification involves HPLC coupled with tandem mass spectrometry (LC-MS/MS) or enzymatic assays using nucleosidases like Pfs from E. coli .
Advanced Research Questions
Q. How do bacterial pathogens like Escherichia coli utilize this compound for carbon assimilation?
- Answer : Extraintestinal pathogenic E. coli (ExPEC) metabolize 5'-dX via the Pfs nucleosidase, which cleaves the glycosidic bond to release xanthine and 5-deoxyribose-5-phosphate. The latter enters the dihydroxyacetone phosphate (DHAP) shunt, enabling carbon assimilation. Experimental models involve gene knockout strains and isotopic labeling to track metabolic flux .
Q. What enzymatic strategies are used to study the conversion of this compound derivatives in biosynthetic pathways?
- Answer : Bacteriophage PurZ and bacterial PurB catalyze the conversion of this compound monophosphate (dXMP) to deoxyisoguanosine monophosphate (dBMP). Enzymatic activity is assayed via HPLC or LC-MS to monitor substrate depletion and product formation, with kinetic parameters (e.g., Kₘ, Vₘₐₓ) determined under optimized buffer conditions .
Q. How can discrepancies in enzyme specificity for this compound be resolved across bacterial species?
- Answer : Comparative genomics and substrate profiling under varied pH, temperature, and ionic strength conditions are critical. For example, E. coli Pfs nucleosidase activity on 5'-dX contrasts with archaeal EndoQ, which preferentially cleaves DNA lesions like 2'-deoxyxanthosine. Structural studies (e.g., X-ray crystallography) further elucidate active-site interactions .
Q. What experimental conditions optimize the detection of this compound in enzymatic assays?
- Answer : Thermostable enzymes like Endonuclease Q require 1× NEBuffer r2.1 and incubation at 65°C for activity on xanthosine derivatives. For non-thermophilic systems, physiological pH (7.0–7.5) and ionic strength (110 mM NaCl) are recommended to stabilize 5'-dX and minimize degradation .
Methodological Considerations
- Chromatographic Separation : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively resolve 5'-dX from urinary nucleosides like 5'-deoxyadenosine (5dAdo) .
- Enzyme Kinetics : Michaelis-Menten parameters for nucleosidases are determined using spectrophotometric assays (e.g., xanthine release at 265 nm) or coupled enzymatic systems .
- Data Contradictions : Conflicting reports on enzyme specificity (e.g., bacterial vs. archaeal endonucleases) require cross-validation using orthogonal methods like CRISPR-interference silencing or isotopic tracing .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
